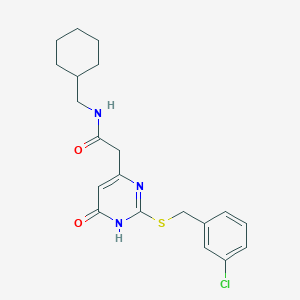

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(cyclohexylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioether group, which is a sulfur atom bonded to two carbon atoms. The molecule also has an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different functional groups. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the pyrimidine ring might be formed via a condensation reaction, while the thioether could be introduced through a nucleophilic substitution reaction .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the thioether could be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be affected by the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Heterocycles by Cascade Reactions

Thioureido-acetamides are useful starting materials for synthesizing various heterocyclic compounds through one-pot cascade reactions. These compounds facilitate the synthesis of 2-iminothiazoles, thioparabanic acids, functionalized 5,5-diaryl-thiohydantoins, and 2-imino-5-methylene-thiazolidine-4-ones. Such reactions demonstrate excellent atom economy and provide new access to important heterocycles like imidazo[1,2-c]pyrimidines (Schmeyers & Kaupp, 2002).

Antimicrobial Applications

Synthesis and Antimicrobial Activity

The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material has shown good antibacterial and antifungal activities. These compounds are synthesized as potential antimicrobial agents, demonstrating activity comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Structural Analysis

Crystal Structures of Sulfanylacetamides

The crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation about the methylene C atom of the thioacetamide bridge. These molecules exhibit intramolecular N—H⋯N hydrogen bonding, stabilizing their conformation (Subasri et al., 2016).

Anticancer and Antitumor Applications

Discovery of Clinical Candidates

Compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT/SOAT)-1, exhibiting selectivity and potential for treating diseases involving ACAT-1 overexpression. These findings underline the therapeutic potential of specific acetamide derivatives in addressing incurable diseases (Shibuya et al., 2018).

Synthesis and Antitumor Activity

Various heterocyclic compounds synthesized from ethyl cyanoacetate, including thiophene derivatives, have been tested for antitumor activity. Some compounds showed promising inhibitory effects on different cell lines, highlighting their potential as antitumor agents (Albratty et al., 2017).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with biological targets such as enzymes or receptors. The presence of a pyrimidine ring suggests potential interactions with biological systems, as pyrimidines are part of the structure of DNA and RNA .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(cyclohexylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2S/c21-16-8-4-7-15(9-16)13-27-20-23-17(11-19(26)24-20)10-18(25)22-12-14-5-2-1-3-6-14/h4,7-9,11,14H,1-3,5-6,10,12-13H2,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVCPQXQRNTVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(cyclohexylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B2755585.png)

![3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one](/img/structure/B2755590.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2755592.png)

![N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2755593.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2755595.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2755602.png)